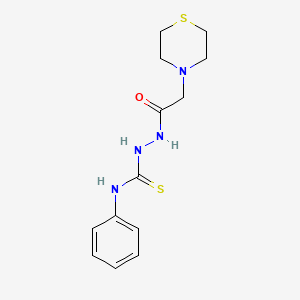
5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has gained significant attention due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anticancer activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Mécanisme D'action
The mechanism of action of 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which are involved in various disease processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to investigate the mechanisms of various diseases and to develop new therapeutic agents. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to develop new derivatives of this compound with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with diverse biological activities. It has potential as a therapeutic agent for various diseases and has been extensively studied in the field of medicinal chemistry. While there are still many unanswered questions about its mechanism of action and potential uses, this compound holds great promise for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been reported in the literature. The synthetic route involves the reaction of 4-chlorobenzyl hydrazine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with phosphorus oxychloride to yield the final product.
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-4-12(5-9-14)16-18-15(21-19-16)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZQTYYJDUMRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)

![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)

![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)

![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)


![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)